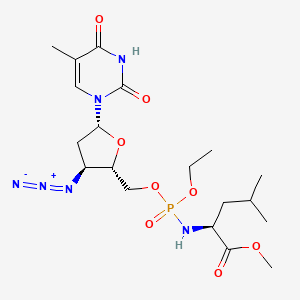![molecular formula C44H59N3O2 B12810718 (1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine CAS No. 33310-68-8](/img/structure/B12810718.png)
(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/QE7372000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides general industrial hygiene information for workers, employers, and occupational health professionals. The compound is recognized for its significance in workplace safety and health, and its properties are documented to help manage occupational exposure and hazards .
Vorbereitungsmethoden
The preparation methods for NIOSH/QE7372000 involve specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes protocols for sampling and analysis of contaminants in workplace air, blood, and urine of workers . The industrial production methods for this compound are designed to ensure safety and efficiency, adhering to established experimental protocols and performance criteria.
Analyse Chemischer Reaktionen
NIOSH/QE7372000 undergoes various chemical reactions, including oxidation, reduction, and substitution. The common reagents and conditions used in these reactions are documented in the NIOSH Chemical Directory . The major products formed from these reactions depend on the specific reagents and conditions applied. The NIOSH Pocket Guide to Chemical Hazards provides key data for understanding these reactions and their outcomes .
Wissenschaftliche Forschungsanwendungen
NIOSH/QE7372000 has a wide range of scientific research applications. It is used in chemistry for studying chemical reactions and properties. In biology, it is utilized for understanding biological processes and interactions. In medicine, the compound is significant for its role in developing treatments and understanding disease mechanisms. Industrial applications include its use in manufacturing processes and safety assessments .
Wirkmechanismus
The mechanism of action of NIOSH/QE7372000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by influencing these targets, leading to various biological and chemical outcomes. Detailed information on its mechanism of action can be found in scientific literature and NIOSH documentation .
Vergleich Mit ähnlichen Verbindungen
NIOSH/QE7372000 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and other industrial chemicals. These comparisons highlight its uniqueness in terms of chemical properties, reactions, and applications. Similar compounds include ethanol, acetone, and benzene, among others .
Eigenschaften
CAS-Nummer |
33310-68-8 |
|---|---|
Molekularformel |
C44H59N3O2 |
Molekulargewicht |
662.0 g/mol |
IUPAC-Name |
4-methyl-N-[4-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylpentyl]-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylpentan-1-imine |
InChI |
InChI=1S/C44H59N3O2/c1-35(2)31-43(19-21-46-23-27-48-28-24-46,41-17-9-13-37-11-5-7-15-39(37)41)33-45-34-44(32-36(3)4,20-22-47-25-29-49-30-26-47)42-18-10-14-38-12-6-8-16-40(38)42/h5-18,33,35-36H,19-32,34H2,1-4H3 |
InChI-Schlüssel |
PNGBROVZJNQUMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CCN1CCOCC1)(CN=CC(CCN2CCOCC2)(CC(C)C)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)

![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)

![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)
![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)



